Benzyl[(2-chloropyridin-4-yl)methyl](propan-2-yl)amine
Overview
Description
Benzyl[(2-chloropyridin-4-yl)methyl](propan-2-yl)amine, commonly referred to as Benzyl Chloropyridinium, is a synthetic compound commonly used in laboratory experiments and scientific research. It is a small, organic molecule that is highly soluble in water and has a wide range of applications. It has been used in many different fields, ranging from pharmacology to biochemistry.
Scientific Research Applications
1. Pharmacological Characterization
A study characterized a compound structurally related to Benzyl(2-chloropyridin-4-yl)methylamine, noting its high affinity as a κ-opioid receptor antagonist with potential for treating depression and addiction disorders (Grimwood et al., 2011).
2. Corrosion Inhibition
Compounds with structural similarities to Benzyl(2-chloropyridin-4-yl)methylamine have been shown to be effective corrosion inhibitors in hydrochloric acid solutions, beneficial for industrial applications (Ashassi-Sorkhabi et al., 2005).
3. Crystal and Molecular Structures
Research into the crystal and molecular structures of compounds similar to Benzyl(2-chloropyridin-4-yl)methylamine has provided insights into their conformational properties, essential for understanding their chemical behavior (Odell et al., 2007).
4. Antimicrobial Studies
Some derivatives of Benzyl(2-chloropyridin-4-yl)methylamine have been synthesized and studied for their antimicrobial properties, showing effectiveness against various microorganisms (Tayade et al., 2012).
5. Anticancer Agents
Compounds structurally related to Benzyl(2-chloropyridin-4-yl)methylamine have been synthesized and evaluated for their potential as anticancer agents, with some showing significant activity (Rashid et al., 2012).
6. Fluorescent Zn(II) Sensors
Related compounds have been utilized in developing fluorescent sensors for zinc ions, which are important for biological imaging applications (Nolan et al., 2006).
7. Catalytic Applications
Benzyl(2-chloropyridin-4-yl)methylamine derivatives have been involved in catalytic processes, particularly in the synthesis of complex organic compounds, demonstrating their utility in chemical manufacturing (Mancuso et al., 2017).
Future Directions
properties
IUPAC Name |
N-benzyl-N-[(2-chloropyridin-4-yl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-13(2)19(11-14-6-4-3-5-7-14)12-15-8-9-18-16(17)10-15/h3-10,13H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMRJROQLBFQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)CC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl[(2-chloropyridin-4-yl)methyl](propan-2-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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